molecular formula C9H9BrINO B1450643 2-Bromo-4-iodo-N,N-dimethylbenzamide CAS No. 1369843-16-2

2-Bromo-4-iodo-N,N-dimethylbenzamide

Cat. No. B1450643
M. Wt: 353.98 g/mol
InChI Key: MOLNAQDYQCKMKR-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-N,N-dimethylbenzamide is a synthetic compound belonging to the class of benzamides. Its molecular formula is C~9~H~9~BrINO , and its molecular weight is approximately 353.98 g/mol . The compound is characterized by its colorless to yellow appearance in either liquid or solid form .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-iodo-N,N-dimethylbenzamide consists of a benzene ring with two substituents: a bromine atom (Br) at position 2 and an iodine atom (I) at position 4. The N,N-dimethyl group is attached to the amide nitrogen. The compound’s 3D structure can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Purity : Reported as 98% .

Scientific Research Applications

1. Use in Synthesis of Imaging Agents

2-Bromo-4-iodo-N,N-dimethylbenzamide has been explored in the synthesis of analogs for serotonin transporter imaging agents. For instance, N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, was synthesized using a precursor derived from a reaction involving 2,5-dibromonitrobenzene and 2-thio-N,N-dimethylbenzamide, showcasing the potential of 2-Bromo-4-iodo-N,N-dimethylbenzamide derivatives in medical imaging applications (Shiue, Fang, & Shiue, 2003).

2. Role in Molecular Tapes Formation

Research has shown that 2-Bromo-4-iodo-N,N-dimethylbenzamide and its derivatives can be involved in the formation of molecular tapes, mediated by hydrogen and halogen bonds. This has implications in crystal engineering, where the structural interplay of hydrogen bonding and halogen bonding is of significant interest (Saha, Nangia, & Jaskólski, 2005).

3. Catalysis in Organic Synthesis

The compound has been studied in the context of catalysis, particularly in reactions involving organoselenium and DMAP co-catalysis. It has been used in the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, illustrating its role in facilitating specific organic reactions (Verma et al., 2016).

4. In the Synthesis of Halogenated Compounds

2-Bromo-4-iodo-N,N-dimethylbenzamide is also relevant in the synthesis of various halogenated compounds. Studies have demonstrated its use in the preparation of mixed halogenated substances, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, contributing to the field of synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).

5. Exploration in Nuclear Magnetic Resonance Studies

The derivatives of 2-Bromo-4-iodo-N,N-dimethylbenzamide have been subjects of nuclear magnetic resonance (NMR) studies. These studies focus on understanding the barriers to rotation about the CN bond in substituted N,N-dimethylbenzamides, providing insights into molecular dynamics and interactions (Jackman, Kavanagh, & Haddon, 1969).

6. Application in Halogen-Bonded Dimers

Research has indicated the potential of 2-Bromo-4-iodo-N,N-dimethylbenzamide in the formation of self-complementary halogen-bonded dimers. This is particularly relevant in the field of crystal growth and design, where understanding the formation of such dimers is crucial (Oburn, Bowling, & Bosch, 2015).

Safety And Hazards

  • Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). May cause respiratory irritation (H335) .

properties

IUPAC Name

2-bromo-4-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLNAQDYQCKMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodo-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
The overexpression of NIK plays a critical role in liver inflammatory diseases. Treatment of such diseases with small-molecule NIK inhibitors is a reasonable but underexplored approach…
Number of citations: 30 pubs.acs.org

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